Methylstat is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role as a selective inhibitor of histone methyltransferases. This inhibition can lead to significant changes in gene expression, making Methylstat a potential candidate for therapeutic applications, particularly in cancer treatment. The compound is classified as a small molecule inhibitor and is primarily investigated for its effects on cellular processes related to methylation.
Methylstat is derived from the structural modifications of known methyltransferase inhibitors, specifically targeting the enzymes that catalyze the transfer of methyl groups to histone proteins. It falls under the category of small molecule inhibitors and is classified based on its mechanism of action as a histone methyltransferase inhibitor.
The synthesis of Methylstat typically involves several key steps:
The molecular structure of Methylstat can be described using its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity.
Methylstat's primary chemical reactions involve:
The mechanism by which Methylstat exerts its effects involves:
Methylstat exhibits several notable physical and chemical properties:
Methylstat has potential applications in various scientific fields:
Methylstat (chemical name: methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate) possesses a molecular weight of 505.56 g/mol and the empirical formula C₂₈H₃₁N₃O₆. This compound features a bivalent molecular architecture designed to mimic both histone substrates and the α-ketoglutarate cofactor, enabling simultaneous interaction with both binding sites on JHDMs. The methyl ester modification significantly enhances cellular uptake compared to its free acid counterpart, which demonstrates limited membrane permeability. Once inside cells, esterases hydrolyze Methylstat to release the active acid form, which exerts potent inhibitory effects on multiple JHDM enzymes [1] [3] [6].
Table 1: Molecular Properties of Methylstat
Property | Value | Description |
---|---|---|
CAS Number | 1310877-95-2 | Unique chemical identifier |
Molecular Formula | C₂₈H₃₁N₃O₆ | Elemental composition |
Molecular Weight | 505.56 g/mol | Mass of one mole of compound |
Purity | ≥98% | Typical purity for research use |
Solubility | 25 mg/mL in DMSO (49.45 mM) | Solubility profile for experimental use |
Storage Conditions | -20°C, protected from light | Recommended storage conditions |
The pharmacodynamic activity of Methylstat manifests through concentration-dependent induction of histone hypermethylation at multiple lysine residues. In KYSE150 esophageal cancer cells, Methylstat demonstrates half-maximal effective concentrations (EC₅₀) of 10.3 μM for H3K4me3 and 8.6 μM for H3K9me3. Similar effects occur in MCF-7 breast cancer cells with EC₅₀ values of 6.7 μM and 6.3 μM for H3K4me3 and H3K9me3, respectively. These epigenetic modifications translate to functional cellular consequences, including cell cycle arrest at the G0/G1 phase and suppression of oncogenic signaling pathways [1] [3] [6].
The development of Methylstat emerged from rational drug design strategies focused on creating bivalent inhibitors that simultaneously occupy both the histone peptide binding site and the α-ketoglutarate cofactor pocket of Jumonji demethylases. The synthesis pathway, as detailed in chemical literature, begins with 4-cyanobenzaldehyde conversion to aldehyde intermediates, followed by reductive amination with amine precursors to form secondary amines. Subsequent steps involve Boc deprotection using trifluoroacetic acid and ester hydrolysis under basic conditions. The final critical step employs fluorescein isothiocyanate conjugation to create fluorescent analogues used in biochemical characterization assays [2] [9].
The evolutionary optimization of Methylstat's structure addressed significant pharmacological challenges, particularly the poor cellular permeability of early JHDM inhibitors. By incorporating a methyl ester prodrug strategy, researchers achieved substantially improved intracellular delivery while maintaining potent enzymatic inhibition. This breakthrough facilitated the compound's application in cellular epigenetics research, enabling investigation of histone demethylase functions in physiologically relevant model systems. The synthesis of fluorescent Methylstat analogues further permitted the development of fluorescence polarization assays for quantitative assessment of binding affinities to various JHDMs under conditions that mimic physiological environments [2] [6].
Table 2: Key Biochemical Parameters of Methylstat Activity
Enzyme Target | IC₅₀ (μM) | Cellular Effect |
---|---|---|
JMJD2A | 4.3 | Histone hypermethylation |
JMJD2C | 3.4 | Cell cycle arrest (G0/G1) |
JMJD2E | 5.9 | p53/p21 pathway activation |
PHF8 | 10 | Angiogenesis inhibition |
JMJD3 | 43 | Synergy with PARP inhibitors |
KYSE150 Cell Growth (GI₅₀) | 5.1 | Anti-proliferative activity |
The Jumonji demethylase family represents a therapeutically significant target class due to their central role in dynamic epigenetic regulation and frequent dysregulation in human diseases, particularly cancer. Unlike LSD demethylases that act only on mono- and di-methylated lysines, JHDMs catalyze the removal of all three methyl group states (mono-, di-, and tri-methylation) through an iron-dependent oxidative mechanism requiring α-ketoglutarate as an essential cofactor. This enzymatic mechanism creates a vulnerable point for pharmacological intervention using substrate-competitive inhibitors like Methylstat [2] [8].
The biological significance of JHDM inhibition stems from the functional consequences of site-specific histone methylation states. Methylstat-induced hypermethylation at H3K9 and H3K27 residues leads to chromatin compaction and transcriptional repression of genes involved in cell proliferation, angiogenesis, and DNA repair. In cancer models, this manifests as concentration-dependent cell cycle arrest at G0/G1 phase, mediated through upregulation of p53 and p21 protein levels and concomitant suppression of cyclin D1 expression. Additionally, Methylstat significantly inhibits cytokine-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) without causing cytotoxicity at effective concentrations (1-2 μM), highlighting the therapeutic potential of selective JHDM inhibition [3] [6] [8].
The molecular targeting rationale is further strengthened by Methylstat's ability to overcome resistance mechanisms in cancer therapy. Recent research demonstrates that Methylstat synergistically enhances the efficacy of PARP inhibitors like olaparib in ovarian cancer models, including PARPi-resistant cell lines. This effect occurs through simultaneous inhibition of JMJD1B and JMJD1C demethylases, which play critical roles in DNA damage response pathways. By impairing DNA repair capability and increasing susceptibility to PARPi-induced DNA double-strand breaks, Methylstat provides a promising epigenetic sensitization strategy that transcends traditional resistance mechanisms associated with BRCA mutations [5].
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